3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride
Description
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a carbamoyl group substituted with a 2,2,2-trifluoroethyl moiety at the benzene ring’s 3-position. This compound is commercially available from Santa Cruz Biotechnology in quantities of 250 mg ($288.00) and 1 g ($584.00) . Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The trifluoroethyl carbamoyl group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3S/c10-18(16,17)7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFERSAZEXBOHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016875-95-8 | |
| Record name | 3-[(2,2,2-trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 2,2,2-trifluoroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other by-products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis Products: Hydrolysis leads to the formation of sulfonic acids and other related compounds.
Scientific Research Applications
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride and analogous sulfonyl chlorides:
Note: Molecular formula and weight are inferred based on structural analysis; explicit data are unavailable in the evidence.
Availability and Handling
- The target compound is readily available from Santa Cruz Biotechnology, whereas analogs like 2-(2,2,2-trifluoroethyl)benzenesulfonyl chloride have been discontinued .
- Safety precautions for sulfonyl chlorides (e.g., avoiding moisture, using protective equipment) apply universally, as these compounds are moisture-sensitive and corrosive .
Biological Activity
3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C₉H₇ClF₃NO₃S and a molecular weight of 301.67 g/mol. Its structure features a sulfonyl chloride group, which is known to enhance reactivity and biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, a series of aryl-urea derivatives with sulfonyl groups were synthesized and tested against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives indicated promising antibacterial activity, particularly against Bacillus mycoides, Escherichia coli, and Candida albicans .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8 | 4.88 | B. mycoides |
| 7 | X | E. coli |
| 9 | X | C. albicans |
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results indicated that certain derivatives exhibited IC₅₀ values lower than that of Doxorubicin, a standard chemotherapy drug.
| Compound | Cell Line | IC₅₀ (µM) | Comparison to Doxorubicin (IC₅₀ = 52.1 µM) |
|---|---|---|---|
| 7 | PACA2 | 44.4 | Better |
| 8 | PACA2 | 22.4 | Significantly better |
| 9 | HCT116 | 17.8 | Better |
Molecular mechanisms were explored through qRT-PCR analysis, revealing that treatment with these compounds led to down-regulation of key oncogenes such as EGFR and KRAS in A549 cells, as well as TP53 and FASN in HCT116 cells .
Case Studies
A notable case study involved the synthesis of a novel series of aryl-urea derivatives that included the trifluoromethyl substituent alongside the sulfonyl group. These compounds were subjected to both in vitro and in silico evaluations to assess their biological profiles . The findings suggested that the incorporation of the trifluoromethyl group enhanced the binding affinity to target proteins, thus increasing the overall biological activity.
Q & A
Q. What are the established synthetic routes for 3-[(2,2,2-Trifluoroethyl)carbamoyl]benzene-1-sulfonyl chloride?
The compound is synthesized via the reaction of benzene-1-sulfonyl chloride with 2,2,2-trifluoroethyl isocyanate under anhydrous conditions in chlorinated solvents (e.g., dichloromethane or chloroform). The reaction requires an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the sulfonyl chloride group. Purification typically involves recrystallization or column chromatography to achieve >95% purity .
Q. How is the compound characterized post-synthesis?
Key characterization methods include:
- NMR spectroscopy : To confirm the presence of the trifluoroethyl carbamoyl group (δ ~7.5–8.5 ppm for aromatic protons, δ ~3.5–4.0 ppm for trifluoroethyl CH₂).
- IR spectroscopy : Peaks at ~1370 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (C=O stretch).
- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (C₉H₇ClF₃NO₃S: ~303.6 g/mol). Structural validation via PubChem-derived InChIKey or SMILES strings is recommended .
Q. What solvents and storage conditions are optimal for this compound?
Use chlorinated solvents (e.g., DCM) for reactions. Store in amber glass bottles under inert gas (N₂) at –20°C to prevent hydrolysis and light-induced degradation. Desiccants like molecular sieves are critical for long-term stability .
Q. What are its primary applications in academic research?
The compound is used in:
- Proteomics : Sulfonylation of lysine residues to study protein-protein interactions.
- Medicinal chemistry : As a building block for sulfonamide-based inhibitors targeting enzymes like ADAM-17 .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Stoichiometry : Maintain a 1:1.2 molar ratio of benzene-1-sulfonyl chloride to trifluoroethyl isocyanate to account by-product formation.
- Temperature : Conduct reactions at 0–5°C to suppress side reactions (e.g., sulfonic acid formation).
- Purification : Use gradient silica-gel chromatography (hexane:EtOAc, 4:1 to 1:1) for impurities with polar by-products .
Q. What strategies mitigate contradictory spectroscopic data during characterization?
- Cross-validation : Combine ¹H/¹³C NMR with HSQC and HMBC for ambiguous proton assignments.
- X-ray crystallography : Resolve structural ambiguities (e.g., regioselectivity of substitution).
- HPLC-MS : Detect trace impurities (e.g., hydrolyzed sulfonic acid derivatives) .
Q. How does the trifluoroethyl group influence reactivity compared to non-fluorinated analogs?
The electron-withdrawing trifluoroethyl group increases the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines). This enhances its utility in synthesizing sulfonamides for drug discovery. Fluorine’s metabolic stability also improves in vivo half-life of derived compounds .
Q. What side reactions occur during synthesis, and how are they controlled?
- Hydrolysis : Sulfonyl chloride → sulfonic acid (mitigated by anhydrous conditions).
- Isocyanate dimerization : Minimized by slow addition of isocyanate at low temperatures.
- Carbamoyl group decomposition : Avoid prolonged heating (>40°C) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
